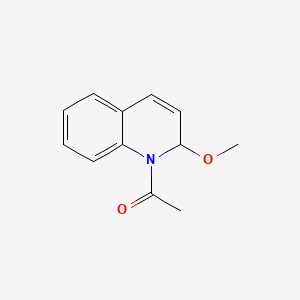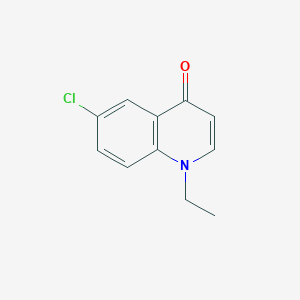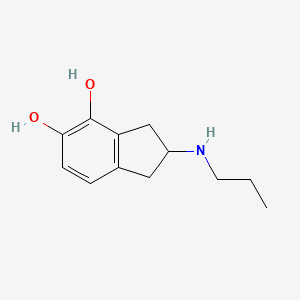
6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine core with chlorine atoms substituted at the 6th and 8th positions, and a tetrahydro configuration at the 1st, 2nd, 3rd, and 4th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-dichloropyridine, a series of reactions involving nucleophilic substitution, reduction, and cyclization can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the tetrahydro configuration to yield different structural analogs.
Substitution: Halogen atoms at the 6th and 8th positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines.
Aplicaciones Científicas De Investigación
6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug development, targeting various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,6-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
2,7-Naphthyridine: Similar core structure but with variations in the position of nitrogen atoms and substituents.
Tetrahydroisoquinoline: A related heterocyclic compound with a similar tetrahydro configuration.
Uniqueness: 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. Its chlorine substitutions at the 6th and 8th positions make it particularly interesting for studying halogen effects on biological activity and reactivity.
Propiedades
Fórmula molecular |
C8H8Cl2N2 |
|---|---|
Peso molecular |
203.07 g/mol |
Nombre IUPAC |
6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-3-5-1-2-11-4-6(5)8(10)12-7/h3,11H,1-2,4H2 |
Clave InChI |
IMVUFEAITFPBOU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C(N=C(C=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11894266.png)
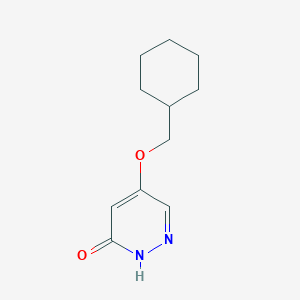
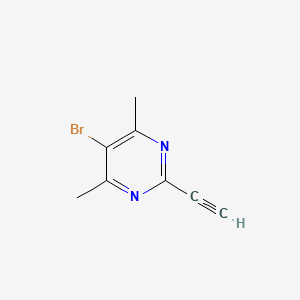

![1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11894287.png)
![Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate](/img/structure/B11894294.png)

